molecular formula C11H20O4 B1580533 Butyl butyryllactate CAS No. 7492-70-8

Butyl butyryllactate

Cat. No.: B1580533
CAS No.: 7492-70-8
M. Wt: 216.27 g/mol
InChI Key: NORZZKKLCYMBBF-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Butyl butyryllactate plays a role in biochemical reactions as a flavoring agent. It interacts with various enzymes and proteins involved in metabolic pathways. For instance, it is known to interact with olfactory receptor OR51E1, which mediates the secretion of glucagon-like peptide-1 (GLP-1) and peptide YY (PYY) in enteroendocrine L cells . These interactions are crucial for coordinating gastrointestinal physiology, metabolism, and appetite regulation.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to stimulate the secretion of GLP-1 and PYY via OR51E1 signaling in L cells, which can impact insulinotropic activity and appetite suppression . Additionally, its role as a flavoring agent suggests it may affect sensory cells and pathways related to taste and smell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules such as olfactory receptors. The binding of this compound to OR51E1 initiates a signal transduction cascade involving olfactory-specific GTP protein and adenylyl cyclase 3, leading to the secretion of GLP-1 and PYY . This mechanism highlights the compound’s role in modulating metabolic and physiological responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is stable under room temperature conditions and has a long shelf life when stored properly . Its stability and degradation in biological systems may vary, influencing its long-term effects on cellular function. Studies have shown that this compound remains effective as a flavoring agent over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower dosages, it is generally safe and effective as a flavoring agent. Higher dosages may lead to toxic or adverse effects. For instance, acute toxicity studies have shown that this compound can cause skin irritation at high concentrations . It is essential to determine the appropriate dosage to avoid potential toxicity.

Metabolic Pathways

This compound is involved in metabolic pathways related to fatty acid esters. It is metabolized by enzymes such as esterases, which hydrolyze the ester bonds to produce butanoic acid and butan-1-ol . These metabolites can further participate in various metabolic processes, including energy production and biosynthesis of other compounds.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its lipophilic nature allows it to diffuse across cell membranes and accumulate in lipid-rich compartments . This distribution pattern is crucial for its function as a flavoring agent and its interactions with olfactory receptors.

Subcellular Localization

This compound is localized in specific subcellular compartments, such as the endoplasmic reticulum and lipid droplets. Its localization is influenced by targeting signals and post-translational modifications that direct it to these compartments . This subcellular distribution is essential for its activity and function in biochemical reactions and flavor perception.

Comparison with Similar Compounds

Properties

IUPAC Name

(1-butoxy-1-oxopropan-2-yl) butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O4/c1-4-6-8-14-11(13)9(3)15-10(12)7-5-2/h9H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NORZZKKLCYMBBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C(C)OC(=O)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3044831
Record name 1-Butoxy-1-oxopropan-2-yl butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3044831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless to pale yellow liquid with a sweet-sour, buttermilk odour
Record name Butyl butyryllactate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/757/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

slightly soluble in water; soluble in organic solvents, oils, propylene glycol, miscible at room temperature (in ethanol)
Record name Butyl butyryllactate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/757/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.966-0.978
Record name Butyl butyryllactate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/757/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

7492-70-8
Record name Butyl butyryllactate
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Record name Butyl butyryllactate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007492708
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butyl butyryllactate
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Butanoic acid, 2-butoxy-1-methyl-2-oxoethyl ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Butoxy-1-oxopropan-2-yl butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3044831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butyl O-butyryllactate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.479
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name BUTYL BUTYRYLLACTATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OCR0ONT89C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name Butyl butyryllactate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037137
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of Butyl Butyryllactate in the food additive described in the research?

A1: this compound is a flavoring compound that contributes to a milky aroma profile. In the food additive described in one of the studies , it's used in a low concentration (0.1-0.7% by mass) alongside other compounds like Ethyl Maltol, Decanoic Acid, and various lactones. The combination of these ingredients aims to create a more realistic and appealing milk fragrance in food products.

Q2: Are there any specific advantages to using this compound in this type of food additive?

A2: While the research doesn't explicitly highlight specific advantages of this compound over other similar flavor compounds, its inclusion suggests it contributes a desirable nuance to the overall milk fragrance profile. The research emphasizes the importance of achieving a "real and natural" milk flavor , implying that this compound plays a role in creating this complex sensory experience.

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